2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide
CAS No.: 1207058-41-0
Cat. No.: VC4734251
Molecular Formula: C23H20FN3O2S2
Molecular Weight: 453.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207058-41-0 |
|---|---|
| Molecular Formula | C23H20FN3O2S2 |
| Molecular Weight | 453.55 |
| IUPAC Name | 2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-20(17(12-30-21)15-7-5-4-6-8-15)26-23(27)31-13-19(28)25-18-10-9-16(24)11-14(18)2/h4-12H,3,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | YLZPXOYDCZUITM-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula, C₂₃H₂₀FN₃O₂S₂, corresponds to a molecular weight of 453.55 g/mol. Its structure integrates a thieno[3,2-d]pyrimidine core substituted with ethyl, phenyl, and sulfanyl-acetamide groups, alongside a fluorinated aromatic moiety (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1207058-41-0 |
| Molecular Formula | C₂₃H₂₀FN₃O₂S₂ |
| Molecular Weight | 453.55 g/mol |
| Purity (Typical) | ≥95% (HPLC) |
| Solubility | Limited in water; soluble in DMSO, DMF |
The presence of sulfur atoms in the thienopyrimidine core and sulfanyl linkage contributes to its electron-rich character, influencing reactivity and intermolecular interactions .
Structural Elucidation and Stereochemical Considerations
X-ray crystallography data for this specific compound remains unpublished, but analogous thieno[3,2-d]pyrimidines exhibit planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain. The fluorophenyl group enhances metabolic stability by resisting oxidative degradation, a common strategy in medicinal chemistry.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis follows a multi-step protocol common to thienopyrimidine derivatives (Figure 1):
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with ethyl acetoacetate yields the thieno[3,2-d]pyrimidin-4-one scaffold.
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Sulfanyl Incorporation: Nucleophilic substitution at the C2 position introduces the sulfanyl bridge.
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Acetamide Functionalization: Coupling with 4-fluoro-2-methylaniline via carbodiimide-mediated acylation completes the structure.
Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF), ethanol
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Catalysts: Pyridine (for acylation)
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Temperature: 80–100°C for cyclocondensation; ambient for coupling
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Core Formation | 65–70 | 90 |
| Sulfanyl Incorporation | 55–60 | 85 |
| Final Acylation | 70–75 | 95 |
Purification and Analytical Validation
Post-synthetic purification employs silica gel chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Identity confirmation utilizes:
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NMR Spectroscopy: Distinct signals for ethyl (–CH₂CH₃, δ 1.2–1.4 ppm) and fluorophenyl (J₆-F ≈ 8 Hz) groups.
Biological Activity and Mechanistic Insights
| Kinase | Predicted IC₅₀ (nM) |
|---|---|
| EGFR | 10–50 |
| VEGFR2 | 20–80 |
| PDGFR-β | 50–150 |
Antimicrobial and Anticancer Profiles
Thieno[3,2-d]pyrimidines exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) and apoptosis induction in cancer cells (IC₅₀: 1–10 μM). The fluorophenyl group may enhance cell membrane penetration, potentiating these effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, pyrimidine H)
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δ 7.45–7.32 (m, 5H, phenyl H)
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δ 2.98 (q, J = 7.2 Hz, 2H, ethyl CH₂)
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δ 2.23 (s, 3H, methyl H)
¹³C NMR:
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167.8 ppm (C=O), 162.1 ppm (C-F), 155.6 ppm (pyrimidine C2).
Infrared Spectroscopy (IR)
Prominent bands at:
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1720 cm⁻¹ (C=O stretch)
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1245 cm⁻¹ (C-F stretch)
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680 cm⁻¹ (C-S-C bend)
Applications and Future Directions
Drug Development
This compound’s dual kinase inhibition and antimicrobial activity position it as a multifunctional lead candidate. Structural modifications (e.g., substituting the ethyl group) could optimize pharmacokinetics.
Material Science
The conjugated π-system enables potential use in organic semiconductors, with theoretical bandgap calculations suggesting Eg ≈ 2.8 eV .
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